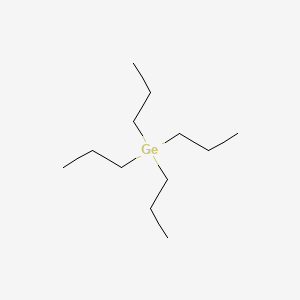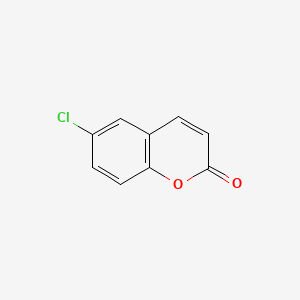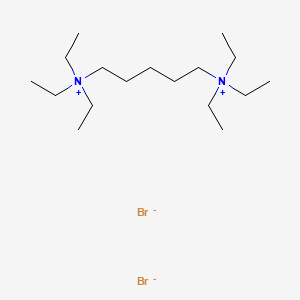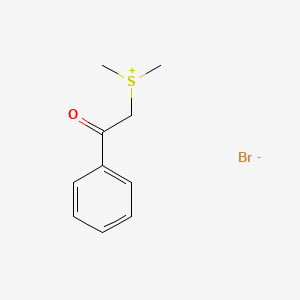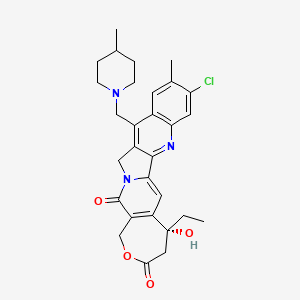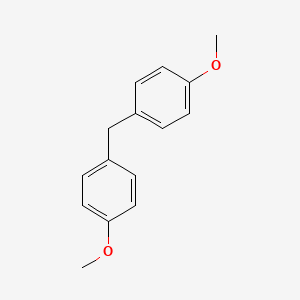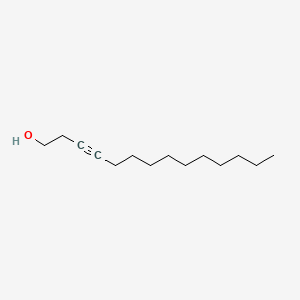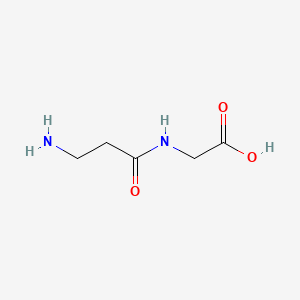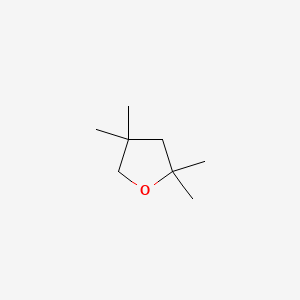 (4-Fluorofenil)metilsilano CAS No. 706-25-2"
>
(4-Fluorofenil)metilsilano CAS No. 706-25-2"
>
(4-Fluorofenil)metilsilano
Descripción general
Descripción
It is a colorless liquid commonly used in organic synthesis as a protecting group for alcohols and a precursor for the synthesis of various pharmaceuticals and agrochemicals.
Aplicaciones Científicas De Investigación
(4-Fluorophenyl)methylsilane has a wide range of applications in scientific research:
Chemistry: Used as a protecting group for alcohols and as a precursor in the synthesis of complex organic molecules.
Biology: Employed in the modification of biomolecules for studying biological processes.
Medicine: Utilized in the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: Applied in the production of agrochemicals and other industrial chemicals.
Safety and Hazards
Direcciones Futuras
While specific future directions for “(4-Fluorophenyl)methylsilane” are not available, related compounds have been studied for their potential therapeutic applications. For instance, difluoromethylation processes based on X–CF2H bond formation have streamlined access to molecules of pharmaceutical relevance .
Mecanismo De Acción
Target of Action
Mode of Action
As a silane reagent, it likely interacts with its targets through the formation and cleavage of silicon-oxygen (Si-O) bonds .
Pharmacokinetics
Its physicochemical properties such as molecular weight (168283 g/mol), density (09±01 g/cm3), and boiling point (1756±230 °C at 760 mmHg) can influence its pharmacokinetic behavior .
Result of Action
Action Environment
Environmental factors such as temperature, pH, and the presence of other chemicals can influence the action, efficacy, and stability of (4-Fluorophenyl)methylsilane . For instance, its boiling point indicates that it may be volatile at high temperatures .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (4-Fluorophenyl)methylsilane typically involves the reaction of 4-fluorobenzyl chloride with trimethylsilyl chloride in the presence of a base such as sodium hydride or potassium tert-butoxide. The reaction is usually carried out in an aprotic solvent like tetrahydrofuran or dimethylformamide at room temperature.
Industrial Production Methods
Industrial production methods for (4-Fluorophenyl)methylsilane are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the same reactants and conditions but may include additional steps for purification and quality control to ensure the final product meets industrial standards.
Análisis De Reacciones Químicas
Types of Reactions
(4-Fluorophenyl)methylsilane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form 4-fluorobenzaldehyde.
Reduction: It can be reduced to form 4-fluorotoluene.
Substitution: The trimethylsilyl group can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Substitution reactions often involve nucleophiles like water or ammonia under acidic or basic conditions.
Major Products Formed
Oxidation: 4-Fluorobenzaldehyde
Reduction: 4-Fluorotoluene
Substitution: Various substituted benzyl derivatives depending on the nucleophile used.
Comparación Con Compuestos Similares
Similar Compounds
- (4-Fluorophenyl)(trimethyl)silane
- 4-Fluorobenzyltrimethylsilane
- 4-Fluorophenyltrimethylsilane
Uniqueness
(4-Fluorophenyl)methylsilane is unique due to its specific combination of a fluorinated benzyl group and a trimethylsilyl group. This combination imparts unique reactivity and stability, making it particularly useful in organic synthesis and pharmaceutical research.
Propiedades
IUPAC Name |
(4-fluorophenyl)methyl-trimethylsilane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15FSi/c1-12(2,3)8-9-4-6-10(11)7-5-9/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DRMOHBPANQTRSK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)CC1=CC=C(C=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15FSi | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80305247 | |
| Record name | [(4-Fluorophenyl)methyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
706-25-2 | |
| Record name | NSC170016 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=170016 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [(4-Fluorophenyl)methyl](trimethyl)silane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80305247 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



